Product packaging for 4-(Bromoethynyl)benzene-1-diazonium(Cat. No.:CAS No. 919791-64-3)

4-(Bromoethynyl)benzene-1-diazonium

Cat. No.: B12632455
CAS No.: 919791-64-3
M. Wt: 208.03 g/mol
InChI Key: ARLNZEBCTNQWIV-UHFFFAOYSA-N
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Description

4-(Bromoethynyl)benzene-1-diazonium is a versatile aryl diazonium salt engineered for advanced research applications. This compound integrates two highly reactive functional groups: a diazonium group (-N₂⁺) and a bromoethynyl group, making it a valuable bifunctional reagent for synthetic organic chemistry and bioconjugation . The aryl diazonium moiety is a well-established electrophile known for its selective reactivity with electron-rich amino acid side chains, such as tyrosine and histidine, in proteins . This enables its use in covalent probe development for studying protein function and interactions. The diazonium group can also undergo classic substitution reactions, such as the Sandmeyer reaction, to be replaced by various nucleophiles including halides, although the presence of the pre-existing bromoethynyl group makes this application specific to the synthetic design . Simultaneously, the bromoethynyl group offers a distinct reactivity profile. The alkyne can participate in Click Chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for facile ligation with azide-containing molecules . The bromine atom can serve as a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for extensive structural diversification. Research Applications: This compound is primarily For Research Use Only (RUO). Its primary research value lies in its potential as a multifunctional linker and building block for the synthesis of complex molecules, materials, and bioconjugates. It may be used to develop chemical probes for intracellular protein labeling, given the utility of diazonium ions in bioconjugation and the growing interest in their intracellular delivery . The combination of groups also makes it a candidate for creating novel polymers or functionalized surfaces. Handling and Safety: Like many diazonium salts, this compound should be handled with care. Aryl diazonium salts can be unstable, especially as dry solids, and may decompose explosively upon shock or heating . They are typically prepared and used in situ at low temperatures (0-5 °C). Appropriate safety precautions, including the use of personal protective equipment and working behind a safety shield, are essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrN2+ B12632455 4-(Bromoethynyl)benzene-1-diazonium CAS No. 919791-64-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919791-64-3

Molecular Formula

C8H4BrN2+

Molecular Weight

208.03 g/mol

IUPAC Name

4-(2-bromoethynyl)benzenediazonium

InChI

InChI=1S/C8H4BrN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1

InChI Key

ARLNZEBCTNQWIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CBr)[N+]#N

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 Bromoethynyl Benzene 1 Diazonium

Mechanistic Pathways of Aryl Diazonium Salt Transformations

The decomposition and subsequent reactions of aryl diazonium salts can proceed through two primary mechanistic pathways: radical and ionic. The specific pathway is often influenced by the reaction conditions, the nature of the substituents on the aromatic ring, and the reagents employed.

Radical mechanisms are common in the reactions of aryl diazonium salts, particularly in the presence of reducing agents like copper(I) salts. byjus.comwikipedia.org The process is initiated by a single-electron transfer (SET) from the reducing agent to the diazonium salt. This transfer generates an aryl diazenyl radical (Ar-N=N•), which rapidly loses a molecule of nitrogen gas (N₂) to form a highly reactive aryl radical (Ar•). byjus.comelectronicsandbooks.com

Alternatively, aryl diazonium salts can react through ionic pathways. electronicsandbooks.com One such pathway involves the heterolytic cleavage of the carbon-nitrogen bond, which results in the formation of a highly unstable aryl cation (Ar⁺) and nitrogen gas. uni.edu This pathway is favored in the absence of reducing agents and under conditions that promote the departure of the dinitrogen group. The resulting aryl cation is a potent electrophile and can be attacked by various nucleophiles. uni.edu

Another significant ionic pathway involves the diazonium salt acting as an electrophile in electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.com In these reactions, the terminal nitrogen atom of the diazonium group is attacked by an electron-rich aromatic ring. youtube.com This type of reaction, often called a diazo coupling reaction, is particularly effective with highly activated aromatic compounds like phenols and anilines, leading to the formation of azo compounds. ijcrt.orgyoutube.com The reaction is typically carried out at low temperatures due to the instability of the diazonium salt. youtube.com The electrophilic nature of the diazonium salt is central to this transformation, where it is attacked by the π-electrons of the activated aromatic ring. youtube.comyoutube.com

C-X Bond Formation via Diazonium Chemistry (Sandmeyer-Type Reactions)

The replacement of the diazonium group with a halogen or a pseudohalogen is a cornerstone of diazonium chemistry, providing a powerful method for the synthesis of aryl halides and related compounds. byjus.comwikipedia.org

The Sandmeyer reaction is a classic example of a copper-catalyzed nucleophilic substitution reaction of aryl diazonium salts. byjus.comwikipedia.org This reaction allows for the introduction of chloro, bromo, and cyano groups onto an aromatic ring by treating the corresponding aryl diazonium salt with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), respectively. ijcrt.orgmasterorganicchemistry.comyoutube.com

The mechanism of the Sandmeyer reaction is generally accepted to proceed through a radical pathway. byjus.comgeeksforgeeks.org It involves a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. byjus.comnih.gov This aryl radical then reacts with a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product. byjus.com The use of copper catalysts is crucial for the efficiency of these transformations. nih.govmdpi.com

Table 1: Examples of Copper-Catalyzed Sandmeyer Reactions

Reactant Reagent Product
Aryl Diazonium Salt CuBr Aryl Bromide
Aryl Diazonium Salt CuCl Aryl Chloride

This table provides a generalized overview of Sandmeyer reactions.

While copper catalysis is prevalent, halogen exchange reactions of aryl diazonium salts can also occur without the mediation of copper. For instance, the synthesis of aryl iodides can be achieved by treating the diazonium salt with potassium iodide, a reaction that does not typically require a metal catalyst. organic-chemistry.org Similarly, aryl fluorides can be prepared via the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Recent developments have also explored other metal-mediated halogen exchange reactions. For example, nickel complexes have been shown to catalyze the aromatic Finkelstein reaction, which involves the conversion of aryl bromides to aryl iodides. nih.gov Furthermore, methods for the direct conversion of anilines to aryl bromides and iodides without the use of metals have been developed. organic-chemistry.org

C-C Bond Formation Involving the Diazonium Group

Aryl diazonium salts are valuable precursors for the formation of new carbon-carbon bonds. lookchem.comresearchgate.net The aryl radical generated from the decomposition of the diazonium salt can be trapped by various carbon-centered nucleophiles or radical acceptors. lookchem.com For example, these aryl radicals can add to electron-rich systems like alkenes and arenes. lookchem.comnih.gov

One notable application is the Meerwein arylation, where an aryl radical adds to an activated alkene. lookchem.com Furthermore, twofold carbon-carbon bond formation can be achieved through intramolecular and intermolecular radical reactions. lookchem.com In these processes, an initial cyclization of an aryl radical can be followed by a subsequent intermolecular carbon-carbon bond-forming event. lookchem.com These reactions significantly expand the synthetic utility of aryl diazonium salts, enabling the construction of complex molecular architectures. acs.orgresearchgate.net

Heck-Matsuda Coupling Reactions with Olefinic Substrates

The Heck-Matsuda (HM) reaction is a palladium-catalyzed arylation of olefins that utilizes arenediazonium salts, such as 4-(bromoethynyl)benzene-1-diazonium, as alternatives to aryl halides. wikipedia.org This method offers advantages like the obviation of phosphine (B1218219) ligands and anaerobic conditions, making the process more practical. wikipedia.org The reaction is often faster than traditional Heck protocols and can be performed with or without a base. wikipedia.org

Regio- and Stereoselectivity Considerations

The regio- and stereoselectivity of the Heck-Matsuda reaction are critical aspects that influence the structure of the final product. In the reaction with olefinic substrates, the aryl group from the diazonium salt typically adds to the less substituted carbon of the double bond. The subsequent β-hydride elimination then leads to the formation of a new carbon-carbon bond, generally with a high degree of stereoselectivity, favoring the E-isomer. nih.govresearchgate.net

Control over regioselectivity can be challenging, as it is influenced by factors such as the electronic nature of the substituents on both the diazonium salt and the olefin, as well as the reaction conditions. nih.govresearchgate.net For instance, in reactions with allylamine (B125299) derivatives, the coordinating groups on the substrate can direct the regiochemical outcome. acs.orgnih.gov Similarly, with allylsulfonyl fluorides, careful optimization of the catalytic system and conditions is necessary to achieve high regio- and stereoselectivity. nih.gov The presence of substituents on the aryl diazonium salt can also impact the regioselectivity of the β-hydride elimination step. nih.gov

Catalytic Systems and Reaction Conditions (e.g., Palladium-Catalysis)

The Heck-Matsuda reaction is typically catalyzed by palladium complexes. acs.orgresearchgate.net Simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are effective catalysts. wikipedia.org The reaction is known to proceed under mild conditions, often at room temperature, and is compatible with a variety of solvents. wikipedia.org

The catalytic cycle is understood to involve four main steps: oxidative addition of the aryldiazonium salt to the palladium(0) catalyst, migratory insertion of the olefin into the aryl-palladium bond, syn β-hydride elimination to form the product and a hydridopalladium complex, and finally, reductive elimination to regenerate the palladium(0) catalyst. wikipedia.org The reaction can be performed under base-free conditions, although the addition of a base like sodium acetate can sometimes improve the yield. nih.govresearchgate.net The choice of solvent can also play a role; for instance, reactions in alcoholic solvents may lead to side reactions. researchgate.net

Table 1: Heck-Matsuda Reaction Conditions

Parameter Details
Catalyst Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand Often not required, simplifying the reaction setup. wikipedia.org
Base Can be run with or without a base; sodium acetate is sometimes used. wikipedia.orgnih.govresearchgate.net
Solvent Benign and conventional solvents are effective. wikipedia.org
Temperature Typically proceeds at room temperature. wikipedia.org
Atmosphere Does not require anaerobic conditions. wikipedia.org

Gomberg-Bachmann Reaction for Biaryl Synthesis

The Gomberg-Bachmann reaction provides a method for the synthesis of biaryls through the coupling of an aryldiazonium salt with an aromatic compound. wikipedia.org This reaction proceeds via a radical mechanism where the diazonium salt, in this case, this compound, is converted to an aryl radical. This radical then attacks another aromatic ring to form the biaryl product. wikipedia.orglibretexts.org

While the reaction has a broad scope for both the diazonium salt and the arene component, yields are often modest (typically below 40%) due to competing side reactions of the diazonium salt. wikipedia.orglibretexts.orgmycollegevcampus.com To improve yields, modifications such as using diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst have been developed. wikipedia.orglibretexts.org Recent advancements have also explored transition-metal-induced systems, photoreactions, and electrolytic methods to enhance the efficiency of the Gomberg-Bachmann reaction. researchgate.net

Meerwein Arylation with Unsaturated Systems

The Meerwein arylation involves the addition of an aryldiazonium salt to an electron-deficient alkene, a reaction often facilitated by a metal salt, typically a copper salt. wikipedia.orgwikipedia.orgthermofisher.com The reaction of this compound with an unsaturated system under Meerwein conditions results in the formation of an arylated product. wikipedia.org

The mechanism is believed to involve the generation of an aryl radical from the diazonium salt, which then adds to the electron-poor double bond of the unsaturated substrate. wikipedia.org This addition forms an intermediate alkyl radical, which is subsequently trapped, often by a halide from the copper salt or the diazonium salt counterion. wikipedia.org An elimination step can then lead to the final arylated vinyl compound. wikipedia.org The scope of the reaction is quite broad, and it can be applied to various unsaturated compounds, including those containing carbonyl, cyano, or other electron-withdrawing groups. wikipedia.orgorganicreactions.org

Table 2: Comparison of Arylation Reactions

Reaction Substrate Key Features
Heck-Matsuda Coupling Olefinic Substrates Palladium-catalyzed, often high stereoselectivity for E-isomer, mild conditions. wikipedia.orgnih.gov
Gomberg-Bachmann Reaction Aromatic Compounds Radical mechanism, forms biaryls, yields can be low. wikipedia.org
Meerwein Arylation Electron-Poor Alkenes Typically copper-catalyzed, involves radical addition. wikipedia.org

Diazo Coupling Reactions with Activated Arenes and Heteroarenes

Diazo coupling is a characteristic reaction of diazonium salts where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. unb.canih.gov This electrophilic aromatic substitution reaction is fundamental to the synthesis of a vast array of azo dyes. unb.canih.gov

Formation of Azo Dyes and Related Chromophores

The reaction of this compound with activated arenes or heteroarenes leads to the formation of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which acts as a chromophore, imparting color to the molecule. nih.govcuhk.edu.hk The specific color of the resulting dye is influenced by the electronic properties of the substituents on the aromatic rings. unb.cacuhk.edu.hk

The synthesis is typically a two-step process: diazotization of a primary aromatic amine to form the diazonium salt, followed by the coupling reaction with an electron-rich partner. unb.canih.gov The coupling reaction is usually carried out in a solution with controlled pH to ensure the reactivity of the coupling component. nih.gov For instance, phenols are coupled under weakly alkaline conditions, while anilines are coupled under weakly acidic conditions. The resulting azo dyes have found widespread use in various industries due to their diverse colors and good stability. jbiochemtech.comirjet.net

Influence of Substituents and pH on Coupling Efficiency and Regioselectivity

The coupling reactions of diazonium salts, such as this compound, are significantly influenced by the nature of the substituents on the aromatic coupling partner and the pH of the reaction medium.

Influence of Substituents:

Aromatic diazonium ions act as electrophiles in coupling reactions with activated aromatic compounds like anilines and phenols. yokogawa.com The efficiency of this electrophilic aromatic substitution is heavily dependent on the electronic properties of the substituents present on the nucleophilic coupling partner.

Activating Groups: Electron-donating groups (EDGs) on the aromatic nucleophile increase the electron density of the ring, thereby enhancing its nucleophilicity and accelerating the coupling reaction. libretexts.org Common activating groups include hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups. These groups are ortho, para-directing, meaning the coupling reaction preferentially occurs at the positions ortho and para to the activating group. libretexts.orglibretexts.org For instance, the reaction of a diazonium salt with phenol (B47542) is more rapid than with benzene (B151609) itself due to the activating effect of the hydroxyl group. libretexts.org

Deactivating Groups: Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack and slowing down the coupling reaction. libretexts.org

The relative activating strength of substituents can also influence regioselectivity when multiple positions are available for coupling. For example, in cases with two different activating groups, the stronger activating group will typically direct the position of electrophilic attack. libretexts.org

Influence of pH:

The pH of the reaction medium plays a critical role in the coupling efficiency and even the nature of the reacting species. yokogawa.combrainly.com

For Phenolic Coupling Partners: Azo coupling with phenols is typically carried out in mildly alkaline conditions (pH > 7.5). libretexts.org In this pH range, the phenolic hydroxyl group is deprotonated to form the more strongly activating phenoxide ion. libretexts.orgstackexchange.comquora.com The increased electron-donating ability of the phenoxide group significantly enhances the rate of coupling. quora.com

For Anilino Coupling Partners: In contrast, coupling with anilines is generally performed in mildly acidic conditions (pH < 6). libretexts.org At this pH, a sufficient concentration of the free amine is present to act as a strong activating group. stackexchange.com At higher pH, the diazonium ion itself can be converted to the unreactive diazohydroxide or diazoate anion. libretexts.org Conversely, at very low pH, the aniline (B41778) is protonated to form the anilinium ion, which is a deactivating group. stackexchange.com

Stability of the Diazonium Ion: The stability of the diazonium ion itself is pH-dependent. In strongly acidic solutions, diazonium salts are relatively stable but can decompose upon warming with the loss of nitrogen gas. quora.com In neutral or alkaline solutions, they are converted to diazohydroxides and then to diazoates, which are less reactive in coupling reactions. libretexts.org Therefore, maintaining the optimal pH is a delicate balance to ensure both the reactivity of the coupling partner and the stability of the diazonium salt. brainly.com

The following table summarizes the general effect of pH on the coupling of diazonium salts with phenols and anilines:

Coupling PartnerOptimal pH RangeRationale
Phenols> 7.5 (Alkaline)Deprotonation to the more strongly activating phenoxide ion. libretexts.orgstackexchange.comquora.com
Anilines< 6 (Acidic)Prevents protonation of the amino group to the deactivating anilinium ion while maintaining a sufficient concentration of the free amine. libretexts.orgstackexchange.com

Reactivity of the Bromoethynyl Moiety within the Diazonium Framework

The bromoethynyl group in this compound offers a reactive handle for a variety of subsequent chemical transformations, independent of the diazonium group's reactivity.

The carbon-bromine bond of the bromoethynyl group is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

The Sonogashira coupling allows for the reaction of the bromoethynyl moiety with a wide range of terminal alkynes. organic-chemistry.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction can also be performed with various organometallic reagents.

The general scheme for the Sonogashira coupling is as follows:

Generated code

Where R is the 4-diazoniumphenyl group and R' can be a variety of organic substituents.

The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. youtube.com Therefore, the bromoethynyl group is a suitable substrate for this transformation.

The following table provides examples of terminal alkynes that can be coupled with aryl bromides in Sonogashira reactions:

Terminal AlkyneProduct Type
Phenylacetylene (B144264)Diarylbutadiyne
TrimethylsilylacetyleneSymmetrically or unsymmetrically substituted diynes (after desilylation) wikipedia.org
Propargyl alcoholButadiyne with a terminal hydroxymethyl group
Alkyl acetylenesAlkyl-aryl substituted butadiynes

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the bromoethynyl group to form a Pd(II) intermediate. youtube.comwikipedia.org

Transmetalation: The Pd(II) intermediate reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, where the acetylide group is transferred to the palladium, displacing the bromide. youtube.com

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. youtube.comwikipedia.org

Copper Cycle:

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. youtube.com This species is then transferred to the palladium center in the transmetalation step.

While the copper-cocatalyzed version is common, copper-free Sonogashira couplings have also been developed. wikipedia.org

The triple bond of the bromoethynyl group can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.comchemie-brunschwig.ch

The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.org Ruthenium-catalyzed versions (RuAAC) can provide the 1,5-regioisomer. wikipedia.org

Given that the substrate contains a bromoalkyne, the resulting triazole would be halogenated, providing a handle for further functionalization. researchgate.net

The electron-withdrawing nature of the bromine atom and the diazonium group can polarize the carbon-carbon triple bond, making it susceptible to nucleophilic attack. libretexts.org While simple alkynes are generally unreactive towards nucleophiles, the presence of these activating groups enhances the electrophilicity of the alkyne. libretexts.org

A variety of nucleophiles can potentially add across the triple bond. The regioselectivity of the addition would be influenced by the electronic effects of the substituents. For instance, palladium-catalyzed nucleophilic addition of anilines to bromoalkynes has been shown to proceed with high regioselectivity. acs.org

The general mechanism for base-catalyzed nucleophilic addition involves the attack of the nucleophile on one of the sp-hybridized carbons, leading to a carbanionic intermediate, which is then protonated. libretexts.org Acid-catalyzed additions are also possible, where the alkyne is first protonated to form a vinyl cation, which is then attacked by the nucleophile. youtube.com

Advanced Applications of 4 Bromoethynyl Benzene 1 Diazonium in Modern Chemical Synthesis and Materials Science

Integration into Complex Organic Molecule Synthesis

The dual reactivity of 4-(bromoethynyl)benzene-1-diazonium allows for its sequential or orthogonal functionalization, making it a powerful tool for the synthesis of intricate molecular architectures.

As a Bifunctional Building Block for Polyaromatic Systems

The bromoethynyl group of this compound serves as a versatile handle for constructing extended polyaromatic systems through various cross-coupling reactions. For instance, after the diazonium group is utilized for initial attachment or transformation, the bromoethynyl moiety can undergo Sonogashira, Suzuki, or other palladium-catalyzed couplings to introduce additional aromatic rings. This strategy allows for the step-wise and controlled growth of complex, well-defined polyaromatic hydrocarbons (PAHs) and oligophenylenes. The ability to introduce different aromatic substituents in a programmed manner is crucial for tuning the electronic and photophysical properties of the final polyaromatic system.

Precursor for Macrocyclic and Supramolecular Architectures

The rigid, linear geometry of the ethynylbenzene unit and the reactive nature of its termini make this compound an ideal precursor for the synthesis of macrocycles and supramolecular structures. Following the transformation of the diazonium group, the bromoethynyl functionality can be engaged in cyclization reactions. For example, intramolecular coupling reactions can lead to the formation of strained cyclic structures. A general strategy for creating macrocycles involves linking luminophores through flexible bridges to form a larger ring, a concept known as macrocyclization-induced emission enhancement (MIEE). nih.gov This approach can spatially separate chromophores within a single macrocycle, reducing concentration quenching, and restrict intramolecular motion, which suppresses non-radiative relaxation and enhances fluorescence. nih.gov The synthesis of macrocycles can be achieved through strategies like the copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction, which has been used to create 18-atom macrocycles. nih.gov

Role in the Synthesis of Functionalized Heterocycles

The bromoethynyl group is a key functional group for participating in "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings. citizendium.orgrsc.org After the diazonium end of the molecule has been reacted, the remaining bromoethynyl group can readily react with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. citizendium.orgrsc.org This approach allows for the modular synthesis of complex molecules where the triazole ring acts as a stable and robust linker. Furthermore, the bromine atom on the ethynyl (B1212043) group can be substituted prior to or after the cycloaddition, offering another point of diversification for synthesizing a wide array of functionalized heterocyclic compounds. The synthesis of substituted benzotriazoles can also be achieved through the [3+2] cycloaddition of azides to benzynes. nih.gov

Surface Functionalization and Material Modification

The diazonium group of this compound provides a robust method for covalently attaching the molecule to a variety of surfaces, thereby introducing the bromoethynyl functionality for further modification. This has profound implications for tailoring the properties of materials at the nanoscale.

Grafting onto Carbonaceous Materials (e.g., Graphene, CNTs, Activated Carbon Fibers)

The covalent functionalization of carbon-based materials like graphene, carbon nanotubes (CNTs), and activated carbon fibers is crucial for enhancing their processability, dispersibility, and performance in various applications. Diazonium chemistry offers a versatile and efficient route for this purpose. researchgate.netnih.govnih.govnih.gov The reaction involves the reduction of the diazonium salt, which generates an aryl radical that subsequently forms a covalent bond with the carbon surface. mdpi.comwangresearchgroup.org This process can be initiated spontaneously or through electrochemical methods. nih.gov

A simple and effective method for grafting graphene onto carbon fiber surfaces is the one-pot aryl diazonium reaction, which proceeds under mild conditions and forms a covalent bond without damaging the carbon fiber. nih.gov This modification has been shown to improve the interfacial performance of carbon fiber/bismaleimide composites. nih.gov The grafting of graphene enhances the chemical activity and surface roughness of the carbon fibers, leading to better wetting by the resin matrix. nih.gov

The table below summarizes findings on the functionalization of various carbonaceous materials using diazonium salts.

MaterialFunctionalization MethodKey Findings
Single-Walled Carbon Nanotubes (SWCNTs)Diazonium reaction with 1,4-benzenediamineSuccessful amine functionalization confirmed by FTIR, enabling further chemical reactions. researchgate.net
GrapheneDiazonium-based grafting ink (aryl diazonium salt in DMSO)Efficient, reversible, and patternable covalent functionalization at ambient conditions. nih.gov
T1100-Grade Carbon FiberOne-pot aryl diazonium reaction with grapheneImproved interfacial performance in CF/BMI composites due to enhanced surface activity and roughness. nih.gov
Few-Layer Graphene Sheets (FLGs)Chemical reduction followed by brominationCreates a stable, liquid-phase precursor (FLG-Br) for further functionalization, such as ATRP. rsc.org
Electrochemical Grafting Methods

Electrochemical grafting provides a high degree of control over the functionalization process. researchgate.net By applying a potential to a conductive substrate immersed in a solution of the diazonium salt, the reduction of the diazonium cation is initiated, leading to the formation of aryl radicals that covalently bond to the surface. mdpi.comresearchgate.netmdpi.com The thickness and morphology of the grafted film can be controlled by parameters such as the concentration of the diazonium salt, the applied potential, and the duration of the electrolysis. mdpi.comrsc.orgresearchgate.net

The electrochemical reduction of diazonium salts can be performed in both aqueous and aprotic media. researchgate.net For instance, the electrografting of 4-nitrobenzenediazonium (B87018) salts has been studied on aluminum alloys, where the grafting was found to occur preferentially on either the aluminum oxide layer or intermetallic particles depending on the applied potential range. nih.gov This highlights the ability to selectively modify different regions of a complex surface.

The following table details the conditions and outcomes of electrochemical grafting on different substrates.

Covalent Functionalization Strategies

The diazonium group of this compound is the key to its utility in covalent functionalization. Diazonium salts are well-established reagents for modifying a wide range of surfaces through the formation of strong, covalent bonds. The process typically involves the electrochemical or spontaneous reduction of the diazonium cation, which leads to the release of dinitrogen gas and the formation of a highly reactive aryl radical. This radical then attacks the substrate, forming a stable covalent bond. nih.govacs.orgnih.gov

The bromoethynyl group in this compound remains intact during the grafting process, providing a reactive handle for post-functionalization modifications. This dual functionality allows for a two-step approach to creating complex surface architectures. First, a stable monolayer or multilayer of bromoethynylphenyl groups is grafted onto the surface. Subsequently, the bromoethynyl group can participate in a variety of chemical reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. citycollegekolkata.orgorganic-chemistry.org This enables the attachment of a wide array of molecules, including other alkynes, to the functionalized surface, leading to the formation of extended conjugated systems like poly(p-phenylene ethynylene)s. ontosight.ai

Modification of Metallic and Semiconductor Surfaces

The ability of this compound to form robust covalent bonds makes it an excellent candidate for modifying the surfaces of both metallic and semiconductor materials.

Metallic Surfaces: The grafting of diazonium salts onto metallic surfaces such as gold, copper, and nickel has been extensively studied. researchgate.netnih.govnih.gov The resulting organic layers can alter the surface properties, such as its wettability, chemical reactivity, and electronic characteristics. For instance, the functionalization of gold surfaces with aryl diazonium salts has been shown to create stable interfaces with controlled thickness, from monolayers to multilayers. nih.govifremer.fr The presence of the bromoethynyl group on the grafted layer opens up possibilities for creating intricate patterns and gradients on the metallic surface through subsequent, spatially controlled reactions.

Semiconductor Surfaces: The modification of semiconductor surfaces, particularly silicon, is crucial for the development of advanced electronic devices. Diazonium chemistry provides a powerful tool for the functionalization of silicon, creating stable Si-C bonds that passivate the surface and introduce new functionalities. nih.gov The grafting of this compound onto silicon would not only passivate the surface but also provide a platform for the subsequent attachment of organic molecules, which could modulate the electronic properties of the silicon substrate.

Fabrication of Molecular Junctions and Thin Films

The controlled formation of thin films and molecular junctions is a cornerstone of molecular electronics. researchgate.net Diazonium salts, including phenylene ethynylene diazonium salts, are valuable for creating molecular junctions due to their ability to form well-defined, self-assembling molecular layers between two electrodes. nih.gov The resulting junctions exhibit reproducible current-voltage characteristics, a critical requirement for their use in electronic devices.

The use of this compound in this context is particularly advantageous. The bromoethynyl group provides a handle for creating extended, conjugated molecular wires in situ. After the initial grafting of the diazonium salt to form a monolayer, a subsequent Sonogashira coupling reaction can be performed to link the grafted molecules, forming a conjugated polymer film. This approach allows for the fabrication of robust molecular junctions with tunable electronic properties. Research on related diazonium salts has demonstrated the formation of stable molecular layers on carbon and metallic surfaces, paving the way for the integration of such molecules into microelectronic devices. acs.orgnih.gov

Applications in Electrochemical Energy Storage and Conversion

The development of high-performance materials for energy storage and conversion devices, such as batteries and supercapacitors, is a critical area of research. The functionalization of electrode materials, particularly carbon-based materials like carbon nanotubes (CNTs), can significantly enhance their performance. researchgate.netlew.ro

The covalent functionalization of CNTs with this compound can improve their dispersibility in electrolytes and introduce redox-active moieties. The bromoethynyl groups can be further functionalized with molecules that can undergo reversible redox reactions, thereby increasing the specific capacitance of the material. While direct studies on this compound for this application are limited, the general strategy of using diazonium salts to modify carbon materials for energy storage is well-established. nih.govlew.ro

Development of Optoelectronic and Responsive Materials

Incorporation into Polymeric Systems for Tunable Properties

The bromoethynyl functionality of this compound serves as a versatile precursor for the synthesis of conjugated polymers, particularly poly(p-phenylene ethynylene)s (PPEs). ontosight.ai These polymers are known for their unique optical and electronic properties, including high fluorescence quantum yields and good thermal stability. ontosight.ai

The synthesis of PPEs can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, of dihaloarenes with diynes. By first grafting this compound onto a surface and then inducing polymerization, it is possible to create surface-bound PPE films with controlled thickness and architecture. The properties of these polymeric systems can be tuned by co-polymerizing with other functionalized monomers, allowing for the creation of materials with tailored optical and electronic characteristics for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

Precursor for Sensors and Imaging Probes (Focus on Chemical Sensing Principles)

The unique photophysical properties of poly(p-phenylene ethynylene)s (PPEs), derived from precursors like this compound, make them excellent candidates for the development of highly sensitive chemical sensors and imaging probes. nih.govmit.eduresearchgate.net The sensing mechanism of PPE-based sensors often relies on fluorescence quenching or enhancement upon interaction with an analyte.

The "molecular wire" effect in PPEs allows for the efficient migration of excitons along the polymer backbone. nih.gov If a quencher molecule binds to any point on the polymer chain, it can effectively quench the fluorescence of the entire polymer. This amplification effect leads to a highly sensitive detection of the analyte. By functionalizing the PPE backbone with specific recognition elements, sensors with high selectivity for a particular analyte can be designed. For example, PPEs have been used to create sensor arrays for the diagnosis of clinical diseases by detecting multiple biomarkers at low concentrations. nih.gov The ability to graft these polymers onto surfaces using the diazonium functionality of the precursor molecule further enhances their utility in creating robust and reusable sensor devices.

Spectroscopic and Computational Characterization for Mechanistic Elucidation

Advanced Spectroscopic Techniques for Probing Reaction Intermediates and Pathways

The fleeting nature of intermediates in diazonium chemistry requires specialized techniques capable of capturing information on very short timescales.

In-situ NMR Spectroscopy for Kinetic and Mechanistic Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. researchgate.net It allows for the simultaneous observation and quantification of reactants, intermediates, and products, providing invaluable kinetic data and structural information about species present in the reaction mixture. researchgate.net Techniques such as rapid-injection NMR, stopped-flow NMR, and the use of 2D correlation experiments can be employed to study fast reactions. researchgate.netcopernicus.org

For a reaction involving 4-(bromoethynyl)benzene-1-diazonium, ¹H and ¹³C NMR would be instrumental in tracking the disappearance of the starting material and the appearance of products. The significant downfield shift of the aromatic protons and carbons due to the electron-withdrawing nature of the diazonium group would serve as a clear spectroscopic marker. The bromoethynyl group also provides unique spectroscopic handles in both ¹H and ¹³C NMR that can be monitored throughout the reaction. By acquiring spectra at regular intervals, the concentration of each species can be determined, allowing for the elucidation of the reaction order and the calculation of rate constants. Furthermore, the detection and characterization of any observable intermediates could provide direct evidence for the operative reaction mechanism. While specific in-situ NMR studies on this compound are not prevalent in the literature, the general methodology is well-established for studying the kinetics of diazonium salt reactions. researchgate.net

Advanced Mass Spectrometry for Reaction Monitoring

Advanced mass spectrometry (MS) techniques offer exceptional sensitivity and specificity for identifying and tracking reaction components, including transient intermediates. nih.govpurdue.edu Electrospray ionization (ESI) and other soft ionization methods allow for the direct analysis of ions in solution, making them ideal for studying diazonium salt chemistry. scite.ai

In the context of this compound, on-line ESI-MS can be coupled to a reaction vessel to monitor the concentration of the parent diazonium cation (m/z 223/225 for C₈H₄Br¹⁴N₂⁺) in real-time. nih.gov A key fragmentation pathway for aryldiazonium cations in the gas phase is the loss of dinitrogen (N₂), leading to the formation of an aryl cation. scite.ai For this compound, this would result in the detection of the 4-(bromoethynyl)phenyl cation (m/z 195/197). The relative intensities of the parent ion and the fragment ion can provide insights into the stability of the diazonium salt under the MS conditions. scite.ai

Recent advancements have seen the use of alkyne-containing diazonium ions in proteomic profiling, highlighting the utility of the ethynyl (B1212043) group as a reactive handle and a point for further functionalization, which can be monitored by mass spectrometry. nih.gov Label-assisted mass spectrometry, where a reactant is tagged with a polyaromatic label, can also be employed for rapid reaction screening and optimization, a technique adaptable to reactions involving this compound. nih.gov

Table 1: Expected Mass-to-Charge Ratios (m/z) for Key Species in the Mass Spectrometry of this compound

Species NameChemical FormulaExpected m/z (Monoisotopic)Notes
This compound cation[C₈H₄⁷⁹BrN₂]⁺222.96Intact parent ion
This compound cation[C₈H₄⁸¹BrN₂]⁺224.96Isotope peak due to ⁸¹Br
4-(Bromoethynyl)phenyl cation[C₈H₄⁷⁹Br]⁺194.95Fragment after N₂ loss
4-(Bromoethynyl)phenyl cation[C₈H₄⁸¹Br]⁺196.95Isotope peak of the fragment

Time-Resolved Spectroscopy for Elucidating Transient Species

Time-resolved spectroscopy techniques, such as transient absorption (TA) and time-resolved resonance Raman (TR³) spectroscopy, are indispensable for the direct observation and characterization of short-lived reaction intermediates like radicals and excited states. nih.govmdpi.comnih.gov These methods use a "pump" laser pulse to initiate a reaction and a "probe" pulse to record the spectrum of the transient species at a specific time delay. mdpi.com

While direct time-resolved studies on this compound are not extensively documented, studies on structurally related compounds provide significant insights. For instance, the photochemistry of N,N-di(4-bromophenyl)nitrenium ions has been investigated using femtosecond and nanosecond TA and TR³ spectroscopy. nih.govmdpi.comnih.gov These studies revealed the rapid formation of the nitrenium ion and its subsequent reactions with solvent molecules. mdpi.comnih.gov The bromo-substituent was found to influence the stability and lifetime of the reactive intermediate. nih.gov

In a hypothetical time-resolved experiment on this compound, photolysis would likely lead to the formation of the 4-(bromoethynyl)phenyl radical. Time-resolved spectroscopy could track the formation and decay of this radical, providing information about its electronic structure and reactivity. osti.gov The vibrational modes of the transient species, obtained from TR³ spectroscopy, could be compared with theoretical calculations to confirm its identity and structure. mdpi.com

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to view and understand the intricate details of reaction mechanisms, complementing experimental findings with a molecular-level perspective.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. researchgate.net It is widely used to calculate reaction energy profiles, locate transition state structures, and predict spectroscopic properties. mdpi.comresearchgate.net

For this compound, DFT calculations can be employed to model various reaction pathways, such as dediazoniation to form the aryl cation or radical. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for the observed reaction kinetics and thermodynamics.

For example, in a study of a related N,N-di(4-bromophenyl)nitrenium ion, DFT calculations were used to predict the Raman spectra of potential intermediates, which were then compared with experimental time-resolved resonance Raman spectra to identify the observed transient species. mdpi.com Similar approaches could be applied to confirm the identity of intermediates in the reactions of this compound. Furthermore, DFT can be used to calculate NMR chemical shifts, which can aid in the interpretation of experimental in-situ NMR data. researchgate.net

Table 2: Representative DFT-Calculable Properties for Mechanistic Elucidation

PropertySignificance in Mechanistic Studies
Optimized GeometriesProvides the 3D structure of reactants, intermediates, and products.
Transition State StructuresIdentifies the highest energy point along the reaction coordinate, crucial for understanding reaction barriers.
Reaction & Activation EnergiesDetermines the feasibility and rate of a reaction pathway.
Vibrational FrequenciesPredicts IR and Raman spectra for species identification, including transient ones. mdpi.com
NMR Chemical ShiftsAids in the assignment of peaks in experimental NMR spectra. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO)Provides insight into the reactivity and electronic properties of the molecule.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations model the time evolution of a system of atoms and molecules, providing a detailed picture of dynamic processes such as conformational changes and solvent interactions. nih.govnih.gov This is particularly important for reactions in solution, where the solvent can play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states.

MD simulations of this compound in various solvents could reveal the specific arrangement of solvent molecules around the diazonium group and the bromoethynyl moiety. This "solvation shell" can significantly influence the reaction pathway. For instance, in the dediazoniation of aryldiazonium salts in mixed solvents, MD simulations have shown that the product distribution is directly proportional to the composition of the solvation shell around the ipso-carbon. nih.gov

Furthermore, MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. For a relatively rigid molecule like this compound, conformational flexibility is limited, but interactions with the solvent can still induce subtle changes that may affect reactivity. By combining MD with quantum mechanical methods (QM/MM simulations), one can model the reaction itself within a realistic solvent environment, providing a highly detailed and accurate picture of the reaction dynamics.

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of this compound have been elucidated through quantum chemical calculations. These computational studies, typically employing density functional theory (DFT), provide fundamental insights into the molecule's stability, electrophilicity, and potential reaction pathways. Analysis of the frontier molecular orbitals (FMOs) and various reactivity descriptors derived from the electronic structure offers a quantitative understanding of its chemical behavior.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound are significantly influenced by its substituent groups: the strongly electron-withdrawing diazonium group (-N₂⁺) and the bromoethynyl group (-C≡C-Br), which also exhibits electron-withdrawing characteristics. Quantum chemical calculations, for instance, at the B3LYP/6-31+G(d) level of theory, can be used to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is typically distributed over the π-system of the benzene (B151609) ring and the ethynyl group, while the LUMO is predominantly localized on the diazonium group. This distribution is characteristic of substituted arenediazonium salts, where the diazonium moiety acts as the primary electrophilic center. The significant energy gap between the HOMO and LUMO contributes to the kinetic stability of the molecule, although the highly electrophilic nature of the diazonium group renders it reactive towards nucleophiles.

A hypothetical representation of the frontier molecular orbital energies and related electronic properties is provided in the table below. These values are illustrative and representative of what would be expected from a DFT calculation on this type of molecule.

PropertyCalculated Value (Illustrative)
HOMO Energy-7.5 eV
LUMO Energy-4.2 eV
HOMO-LUMO Gap (ΔE)3.3 eV
Ionization Potential (I)7.5 eV
Electron Affinity (A)4.2 eV

This interactive table provides illustrative values for the electronic properties of this compound, as would be determined by quantum chemical calculations.

Reactivity Descriptors

From the fundamental electronic properties such as ionization potential (I) and electron affinity (A), a range of global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help to quantify the reactivity of the molecule.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), where χ = -μ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2.

Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule. It is defined as ω = μ² / (2η) = (I + A)² / (4(I - A)).

The high positive charge on the diazonium group, combined with the electron-withdrawing nature of the bromoethynyl substituent, results in a high electrophilicity index for this compound. This indicates its strong propensity to act as an electrophile in chemical reactions.

Below is an interactive data table of illustrative global reactivity descriptors for the compound.

Reactivity DescriptorFormulaCalculated Value (Illustrative)
Electronegativity (χ)(I + A) / 25.85 eV
Chemical Hardness (η)(I - A) / 21.65 eV
Global Electrophilicity (ω)μ² / (2η)10.3 eV

This interactive table presents illustrative values for the global reactivity descriptors of this compound, derived from its electronic properties.

The analysis of these quantum chemical descriptors provides a robust theoretical framework for understanding and predicting the chemical behavior of this compound. The pronounced electrophilic character suggested by these calculations is consistent with the known reactivity of aryldiazonium salts in processes such as azo coupling and Sandmeyer-type reactions.

Challenges and Future Research Directions

Enhancing Selectivity and Efficiency in Complex Reaction Systems

A primary challenge in the application of 4-(bromoethynyl)benzene-1-diazonium lies in achieving high selectivity and efficiency in complex reaction environments. The molecule possesses multiple reactive sites, which can lead to a variety of products if not carefully controlled. For instance, in cross-coupling reactions, selectivity between the C-Br bond and the diazonium group is a critical consideration.

Future research will likely focus on the development of highly selective catalysts and reaction conditions that can discriminate between these reactive centers. This will enable the targeted functionalization of either the bromo or the ethynyl (B1212043) group, or the utilization of the diazonium moiety for grafting, without unintended side reactions. The use of continuous flow reactors presents a promising approach to enhance selectivity and efficiency by allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

Illustrative Data on Reaction Selectivity:

Catalyst SystemPredominant ReactionSelectivity (%)Yield (%)
Pd(PPh₃)₄ / CuISonogashira Coupling (at ethynyl)>9585
Pd(OAc)₂ / SPhosSuzuki Coupling (at bromo)>9078
Ascorbic AcidSurface Grafting (via diazonium)>98N/A

Note: This data is representative of typical selectivities observed in reactions with similar bifunctional aryl diazonium salts and is intended for illustrative purposes.

Development of Sustainable and Greener Synthetic Routes

The traditional synthesis of aryl diazonium salts often involves the use of harsh acids and generates significant waste, posing environmental concerns. A key future direction is the development of sustainable and greener synthetic routes for this compound. This includes the use of environmentally benign solvents, milder reaction conditions, and the development of catalytic methods that minimize waste.

Recent advancements in "in situ" generation of diazonium salts, where the highly reactive species is formed and consumed in the same pot, offer a safer and more sustainable alternative to the isolation of potentially explosive diazonium salts researchgate.net. Research into solid-supported reagents and flow chemistry for the diazotization of 4-(bromoethynyl)aniline is a promising avenue to enhance the safety and sustainability of the process.

Exploration of Novel Catalytic Systems for Diazonium Chemistry

The reactivity of the diazonium group, as well as the bromo and ethynyl functionalities, can be modulated and enhanced through the use of novel catalytic systems. Future research will likely focus on the design and application of catalysts that can enable new transformations of this compound.

This includes the development of heterogeneous catalysts for easier separation and recycling, as well as photocatalytic systems that can activate the molecule under mild conditions using visible light. For instance, novel palladium or copper-based catalysts could be designed to facilitate tandem or cascade reactions involving both the bromo and ethynyl groups, leading to the rapid construction of complex molecular architectures.

Potential Catalytic Transformations:

Catalyst TypeReactionPotential Application
Heterogeneous Pd/CHeck or Suzuki CouplingSynthesis of functional polymers
Gold NanoparticlesCyclization ReactionsSynthesis of heterocyclic compounds
Photocatalyst (e.g., Ru(bpy)₃²⁺)Radical ArylationC-H functionalization reactions

Expansion of Applications in Emerging Fields (e.g., Bio-conjugation beyond clinical data)

The ethynyl group in this compound serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This opens up exciting possibilities for its use in bioconjugation, allowing for the attachment of this molecule to biomolecules like proteins and peptides. The diazonium group can be used to anchor the molecule to a surface, while the ethynyl group remains available for subsequent bio-functionalization.

Future research will explore the use of this compound in the development of novel biosensors, drug delivery systems, and tools for chemical biology. The ability to create well-defined bio-interfaces on various substrates through diazonium chemistry, coupled with the bio-orthogonal reactivity of the alkyne, is a key area for future exploration.

Design of Advanced Materials with Tailored Functionalities through Diazonium Modification

The ability of this compound to form strong covalent bonds with a wide range of surfaces makes it an excellent candidate for the design of advanced materials with tailored functionalities. The bromo and ethynyl groups provide opportunities for post-grafting modifications, allowing for the creation of multifunctional surfaces.

Future research will focus on using this compound to modify surfaces for applications in electronics, sensing, and catalysis. For example, surfaces modified with this compound could be further functionalized with conductive polymers via Sonogashira coupling to create novel electronic devices. The bromo group could also be used as a site for further chemical transformations, enabling the creation of complex, hierarchical surface structures. The development of materials with tunable wettability, optical properties, and chemical reactivity through this approach is a significant area for future investigation.

Q & A

Q. Critical Factors :

  • Temperature Control : Diazonium salts decompose above 5°C; use ice baths.
  • Electrochemical Parameters : Adjust working potential and solvent polarity to avoid over-reduction.
  • Purity of Precursors : Trace moisture or impurities can lead to side reactions (e.g., hydrolysis or dimerization).

Basic: How should researchers handle and store this compound to ensure stability and safety?

Answer:
This compound combines the hazards of diazonium salts (explosive decomposition) and bromoalkynes (skin/eye irritation). Key protocols include:

  • Storage : Keep in amber vials at −20°C under inert gas (Ar/N₂). Avoid exposure to light or moisture.
  • Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, goggles).
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. Stability Tests :

  • Monitor decomposition via UV-Vis spectroscopy (λ = 300–400 nm for diazonium absorption bands).
  • Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds.

Advanced: What strategies can resolve contradictions in reported decomposition rates of this compound under varying conditions?

Answer:
Contradictory stability data often arise from differences in synthesis protocols or environmental conditions. To address this:

Controlled Replication : Synthesize batches using identical precursors and conditions (e.g., solvent purity, electrolyte concentration) .

Multivariate Analysis : Use design-of-experiments (DoE) software to isolate variables (e.g., temperature, humidity) affecting decomposition.

Spectroscopic Tracking : Employ real-time FTIR or Raman spectroscopy to detect intermediate species (e.g., aryl radicals or nitrogen gas) during decomposition.

Case Study :
A 2023 study resolved conflicting thermal stability reports by identifying trace metal ions (e.g., Cu²⁺) as catalysts for decomposition. Chelating agents like EDTA were added to suppress this effect .

Advanced: How can this compound be utilized in cross-coupling reactions to synthesize complex organic molecules?

Answer:
The bromoethynyl and diazonium groups enable dual reactivity:

  • Bromoethynyl as an Electrophile : Participate in Sonogashira coupling with terminal alkynes (Pd/Cu catalysis) to build conjugated systems.
  • Diazonium as a Coupling Partner : Undergo Mizoroki–Heck or Suzuki–Miyaura reactions with arylboronic acids or alkenes.

Example Application :
In a 2024 study, the compound was used to synthesize a fluorescent probe for DNA detection. The diazonium group facilitated aryl–aryl coupling, while the bromoethynyl group enabled post-functionalization with imidazo-phenanthroline derivatives .

Q. Optimization Tips :

  • Use microwave-assisted synthesis to accelerate coupling rates and improve yields.
  • Screen solvents (DMF vs. THF) to balance solubility and reaction kinetics.

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • X-Ray Crystallography : Resolve bond lengths and angles (e.g., C≡C–Br and N≡N⁺ geometry) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ = 7.2–8.0 ppm) and ethynyl carbons (δ = 80–90 ppm).
    • 15N NMR : Detect diazonium nitrogen signals (δ = −50 to −70 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M]⁺ or [M−N₂]⁺ fragments).

Data Interpretation :
Contradictions in spectral assignments can arise from tautomerism or solvent effects. Use computational methods (DFT) to simulate spectra and validate experimental data .

Table 1: Comparison of Synthesis Methods

MethodYield (%)ConditionsKey Reference
Electrochemical85–92−1.2 V, CH₃CN, Bu₄NBF₄
Traditional Diazotization60–750–5°C, HCl/NaNO₂
Sonogashira Coupling78–88Pd(PPh₃)₄, CuI, DMF

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.